molecular formula C10H8 B080298 (But-3-en-1-yn-1-yl)benzene CAS No. 13633-26-6

(But-3-en-1-yn-1-yl)benzene

Cat. No.: B080298
CAS No.: 13633-26-6
M. Wt: 128.17 g/mol
InChI Key: GDELZQKEFMWYKA-UHFFFAOYSA-N
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Description

(But-3-en-1-yn-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a butenynyl group. The substituent consists of a four-carbon chain containing both a triple bond (between C1 and C2) and a double bond (between C3 and C4), resulting in the IUPAC name but-3-en-1-yn-1-yl. Its molecular formula is C₁₀H₈, reflecting a high degree of unsaturation (three double bond equivalents: one triple bond and one double bond) .

The compound’s structure allows for unique electronic interactions between the conjugated π-system of the aromatic ring and the unsaturated substituent. This conjugation may influence reactivity, stability, and applications in organic synthesis, such as participation in cycloaddition or polymerization reactions.

Properties

CAS No.

13633-26-6

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

but-3-en-1-ynylbenzene

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1H2

InChI Key

GDELZQKEFMWYKA-UHFFFAOYSA-N

SMILES

C=CC#CC1=CC=CC=C1

Canonical SMILES

C=CC#CC1=CC=CC=C1

Synonyms

Benzene, 3-buten-1-ynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogous Compounds

Compound Name Molecular Formula Substituent Structure Parent Aromatic System Key Features Reference
(But-3-en-1-yn-1-yl)benzene C₁₀H₈ But-3-en-1-yn-1-yl Benzene Triple bond (C1–C2), double bond (C3–C4)
(But-1-en-3-yn-1-yl)benzene C₁₀H₈ But-1-en-3-yn-1-yl Benzene Double bond (C1–C2), triple bond (C3–C4); positional isomer
4-(But-3-en-1-yn-1-yl)phenanthrene C₁₈H₁₂ But-3-en-1-yn-1-yl Phenanthrene Extended π-system; higher molecular weight
1-(But-3-en-1-yn-1-yl)-4-chlorobenzene C₁₀H₇Cl But-3-en-1-yn-1-yl, chloro Benzene Electron-withdrawing Cl substituent; altered reactivity
1-(1,3-Butadiyn-1-yl)-3-ethynylbenzene C₁₂H₆ 1,3-Butadiynyl, ethynyl Benzene Two triple bonds; extreme unsaturation

Electronic and Steric Effects

  • Electron Density: The triple bond in this compound withdraws electron density from the benzene ring, as evidenced by IR and NMR shifts in analogs. This effect is less pronounced in compounds like N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, where saturated bonds dominate .
  • Steric Hindrance : Bulky substituents (e.g., 5-(but-3-en-1-yn-1-yl)-1-methyl-1H-indole) introduce steric constraints, reducing reactivity in electrophilic substitution compared to the parent compound .

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